molecular formula C17H17NO3 B6407687 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid CAS No. 1261907-43-0

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid

Cat. No.: B6407687
CAS No.: 1261907-43-0
M. Wt: 283.32 g/mol
InChI Key: KLNUXYDTNRXWMH-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 6-methylbenzoic acid under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

Uniqueness

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its methyl group at the 6-position differentiates it from similar compounds, affecting its reactivity and interactions.

Properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-6-4-9-14(15(11)17(20)21)12-7-5-8-13(10-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUXYDTNRXWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691298
Record name 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-43-0
Record name 3'-(Dimethylcarbamoyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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